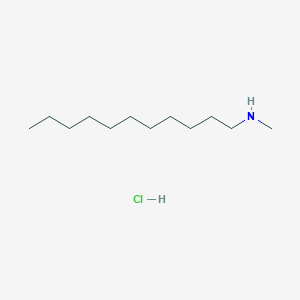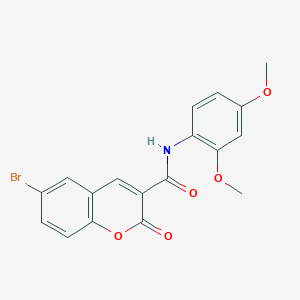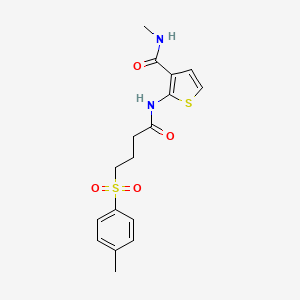![molecular formula C18H15ClN2O B3013417 6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 922946-21-2](/img/structure/B3013417.png)
6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one" is a derivative of pyridazinone, a class of heterocyclic compounds that have shown significant pharmaceutical importance, particularly in the context of antihypertensive and anticonvulsant activities. Pyridazinone derivatives have been extensively studied for their biological activities, including their role as antihypertensive agents, platelet aggregation inhibitors, and potential anticancer properties .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the reaction of hydrazine or its derivatives with various ketones or aldehydes to form the desired pyridazinone core. For instance, the synthesis of related compounds has been reported using acid chlorides, hydrazides, and various other reagents to introduce different substituents onto the pyridazinone ring . The synthesis process is crucial as it can affect the yield, purity, and pharmacological properties of the final compound .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further modified by substituents on the phenyl rings. These modifications can significantly influence the compound's electronic properties, such as the HOMO-LUMO energy gap, which in turn can affect its reactivity and biological activity . The molecular structure is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray crystallography .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including esterification, alkylation, and cyclization, to yield a diverse array of compounds with different pharmacological properties. For example, esterification of pyridazinone derivatives can lead to compounds with increased lipid solubility, potentially enhancing their antihypertensive activity . Similarly, the introduction of chloroalkanoyl groups has been shown to increase the antiaggregation and hypotensive effects of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Lipophilic and hydrophilic esters of pyridazinone derivatives have been synthesized to improve their solubility and pharmacokinetic profiles . The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can also affect the compound's anticonvulsant activity, as seen in the structure-activity relationship studies . Additionally, the chirality of pyridazinone derivatives can be important for their biological activity, and methods for their enantioseparation have been developed .
Scientific Research Applications
Structural and Electronic Properties
- The compound has been studied for its crystal structures and electronic properties. Research has shown significant insights into the structural attributes and molecular orbital calculations of similar anticonvulsant compounds (Georges et al., 1989).
Synthesis and Structural Analysis
- Synthesis techniques and structure analysis of pyridazine analogs, including similar compounds, have been explored. These include density functional theory calculations and Hirshfeld surface analysis, highlighting their importance in medicinal chemistry (Sallam et al., 2021).
Application in Corrosion Inhibition
- Studies have been conducted on pyridazine derivatives for their potential in inhibiting copper corrosion. This research includes theoretical density functional approach B3LYP/6-31G* calculations, providing a new perspective on material science applications (Zarrouk et al., 2012).
Crystal Structure and Interaction Studies
- The crystal structure of pyridazinone derivatives, similar to the compound , has been analyzed to understand their molecular interactions, such as hydrogen bonds and crystal packing (Daoui et al., 2021).
Anticonvulsive and Antimicrobial Properties
- Research dating back to 1954 has highlighted the anticonvulsive properties of certain pyridazines, with later studies also pointing out their antimicrobial potential (Druey et al., 1954).
Chemical Synthesis and Applications
- Extensive studies have been conducted on synthesizing and evaluating derivatives of pyridazinone for various applications, including their potential biological activities (Zabska & Jakóbiec, 1984); (Soliman & El-Sakka, 2011).
Dyes and Color Assessment
- Pyridazine derivatives have been synthesized and applied as disperse dyes, showing a range of hues and demonstrating their usefulness in textile and colorimetric applications (Deeb et al., 2014).
properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-13-2-4-14(5-3-13)12-21-18(22)11-10-17(20-21)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBWUJQDBNSCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3013334.png)
![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)
![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)





![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)
![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

